3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL
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Overview
Description
3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL is a complex organic compound featuring a trimethoxyphenyl group, an oxadiazole ring, and a quinolinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: This step involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents to form the desired intermediate.
Oxadiazole Ring Formation: The intermediate is then reacted with hydrazine derivatives to form the oxadiazole ring.
Quinolinol Integration: The final step involves the integration of the quinolinol moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive agent, particularly in inhibiting enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tubulin and heat shock proteins, disrupting cellular processes.
Pathway Modulation: It can modulate signaling pathways, including those involving kinases and transcription factors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxyphenylacetonitrile
- 3-(3,4,5-Trimethoxyphenyl)propionic acid
Uniqueness
Compared to similar compounds, 3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL stands out due to its unique combination of the trimethoxyphenyl group, oxadiazole ring, and quinolinol moiety. This combination imparts distinct bioactive properties and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-25-15-9-12(10-16(26-2)17(15)27-3)20-22-18(23-28-20)13-8-11-6-4-5-7-14(11)21-19(13)24/h4-10H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPRZNNKNUVSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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